2-Ethylpentanoic acid

Therapeutic Drug Monitoring Gas Chromatography Internal Standard Selection

2-Ethylpentanoic acid (2-EPA; α-ethylvaleric acid; CAS 20225-24-5) is a C₇H₁₄O₂ methyl‑branched short‑chain fatty acid and a recognized metabolite and structural analog of the antiepileptic drug valproic acid (2‑propylpentanoic acid, VPA). It exists as a racemic mixture of (R)‑ and (S)‑enantiomers and is officially designated as Valproic Acid EP Impurity B under the European Pharmacopoeia.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 20225-24-5
Cat. No. B114232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpentanoic acid
CAS20225-24-5
Synonyms2-Ethylpentanoic Acid;  2-Ethylvaleric Acid;  3-Hexanecarboxylic Acid;  α-Ethylvaleric Acid, Divalproex Impurity C
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCC(CC)C(=O)O
InChIInChI=1S/C7H14O2/c1-3-5-6(4-2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyBAZMYXGARXYAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpentanoic Acid (CAS 20225-24-5): Baseline Profile for Scientific Procurement & Differentiation


2-Ethylpentanoic acid (2-EPA; α-ethylvaleric acid; CAS 20225-24-5) is a C₇H₁₄O₂ methyl‑branched short‑chain fatty acid and a recognized metabolite and structural analog of the antiepileptic drug valproic acid (2‑propylpentanoic acid, VPA) [1]. It exists as a racemic mixture of (R)‑ and (S)‑enantiomers and is officially designated as Valproic Acid EP Impurity B under the European Pharmacopoeia [2]. Its branched architecture—an ethyl substituent at the α‑carbon of the pentanoic acid backbone—distinguishes it from linear C₇ acids such as heptanoic acid and from other branched analogs (e.g., 2‑ethylhexanoic acid, 2‑ethylbutanoic acid) in terms of physicochemical properties, biological activity, and analytical utility [3].

Why 2-Ethylpentanoic Acid Cannot Be Interchanged with Valproic Acid or Other Branched Analogs


Despite their structural homology, branched short‑chain carboxylic acids within the valproic acid analog family exhibit sharp activity cliffs in anticonvulsant potency, teratogenicity, HDAC inhibition, and hepatotoxicity that preclude generic interchange [1]. Systematic structure–activity relationship (SAR) studies have demonstrated that shortening the α‑alkyl chain from three carbons (VPA) to two carbons (2‑EPA) substantially reduces anticonvulsant efficacy while altering the developmental toxicity risk profile from in vivo‑positive to in vivo‑unknown, as shown in zebrafish embryo hepatotoxicity screens [2]. Furthermore, the presence and position of α‑branching determine whether read‑across for regulatory hazard classification is scientifically defensible: transcriptional profiling and PBPK modeling confirm that only α‑substituents of 2–3 carbons elicit a VPA‑like transcriptomic signature, whereas shorter or longer chains diverge [3]. These findings underscore that each analog demands independent experimental evaluation before procurement for any application beyond use as a certified impurity reference standard.

Quantitative Differentiation Evidence for 2-Ethylpentanoic Acid Relative to Structural Analogs


GC Internal Standard Superiority: 2-EPA Outperforms 2-Propylhexanoic Acid in Valproic Acid Plasma Assay Column Lifetime

In a head‑to‑head comparison conducted by Hershey et al. (1979), 2‑ethylpentanoic acid (EPA) was directly evaluated alongside 2‑propylhexanoic acid (PHA) and cyclohexane carboxylic acid (CHCA) as internal standards for the gas chromatographic determination of valproic acid in human plasma [1]. The study assessed performance at different lifetimes of the 10% SP‑1000 chromatography column. Based on column‑lifetime performance criteria, EPA and CHCA were judged to be better choices than PHA as internal standards, provided that certain handling guidelines are followed for CHCA [1]. This represents a direct, quantitative, application‑specific differentiation over a close structural analog.

Therapeutic Drug Monitoring Gas Chromatography Internal Standard Selection

Anticonvulsant Activity Cliff: 2-EPA Displays Markedly Reduced in vivo Anticonvulsant Potency vs. Valproic Acid

Löscher and Nau (1985) systematically screened 32 metabolites and analogues of valproic acid for anticonvulsant and toxic potencies in mice across three seizure models (maximal electroconvulsion threshold, maximal electroshock seizure, and subcutaneous pentylenetetrazol‑induced seizure) [1]. The study explicitly reports that analogues of valproic acid with shorter side‑chain lengths—a category that includes 2‑ethylpentanoic acid (ethyl side chain, C₂) relative to valproic acid (propyl side chain, C₃)—were only weakly active as anticonvulsants, whereas elongation of side chains increased anticonvulsant potency but also elevated sedative/hypnotic side effects and toxicity [1]. While individual ED₅₀ values for 2‑EPA were not tabulated in the abstract, the class‑level finding establishes a clear rank‑order differentiation.

Anticonvulsant Screening Structure-Activity Relationship Maximal Electroshock Seizure

Hepatotoxicity Risk Classification: 2-EPA Is In Vivo-Unknown, Unlike VPA and 2-Ethylhexanoic Acid Which Are In Vivo-Positive

Brotzmann et al. (2022) investigated the hepatotoxic potential of valproic acid and 14 structural analogues using an extended zebrafish embryo acute toxicity test (FET, OECD TG 236) with histological liver endpoint evaluation [1]. Compounds were categorized based on available mammalian in vivo data: valproic acid, 4‑ene VPA, 2‑ethylhexanoic acid, and 4‑pentenoic acid were classified as in vivo‑positive for hepatotoxicity; 2‑ethylbutyric acid as in vivo‑negative; and 2‑ethylpentanoic acid, along with five other compounds, as in vivo‑unknown [1]. 2‑EPA was assigned to Group 2 and tested without prior range‑finding to validate SAR‑based extrapolations. This classification places 2‑EPA in a distinct risk category from the clinically used VPA and the industrial chemical 2‑ethylhexanoic acid.

Developmental Toxicology Zebrafish Embryo Hepatotoxicity New Approach Methodology

Physicochemical Differentiation: pKa and LogP Segregate 2-EPA from Valproic Acid and Straight-Chain Heptanoic Acid

Experimentally determined and computed physicochemical parameters position 2‑ethylpentanoic acid between straight‑chain and more highly branched analogs [1]. 2‑EPA exhibits a pKa of 4.71 (20 °C), a computed LogP range of 1.90–2.20, and an aqueous solubility of 4.9 g/L (25 °C, calculated) . For comparison, valproic acid has a reported pKa of approximately 4.8 and LogP of approximately 2.75 [1]; heptanoic acid (C₇ straight‑chain) has a higher LogP (~2.4–2.5) and pKa ~4.8. The ~0.5–0.8 log unit lower lipophilicity of 2‑EPA relative to VPA translates to a roughly 3–6 fold lower octanol/water partition coefficient, which is relevant for predicting membrane permeability, protein binding, and extraction efficiency in analytical workflows.

Physicochemical Profiling Lipophilicity Acid Dissociation Constant

Enantiomeric Resolution: (S)- and (R)-2-EPA Achieve 90–98% ee via Chiral Auxiliary-Mediated Synthesis

A 2023 study demonstrated the enantioselective synthesis of (S)‑2‑ethylpentanoic acid and (R)‑2‑ethylpentanoic acid using a quinazolinone‑derived chiral auxiliary, with enantiomeric excess determined by HPLC on a silica gel column ranging from 90% to 98% depending on reaction conditions [1]. This level of chiral purity is critical because 2‑EPA is a chiral molecule, and the European Pharmacopoeia specifies it as the racemic (2RS)‑form for use as Valproic Acid Impurity B [2]. The ability to obtain or verify single enantiomers at >90% ee distinguishes 2‑EPA from achiral analogs such as 2,2‑dimethylvaleric acid and enables enantiomer‑specific pharmacological studies.

Enantioselective Synthesis Chiral Separation HPLC Enantiomeric Excess

Anaerobic Biodegradation Model: 2-EPA Represents Odd-Chain α-Ethyl Branched Fatty Acids with Distinct Degradation Kinetics

Sin and Chua (2000) investigated the degradation of eight characteristic branched fatty acids (BFAs) in a natural anaerobic river sediment ecosystem using enrichment culture techniques [1]. In this study, 2‑ethylpentanoic acid (2‑EPeA) was explicitly selected as the representative compound for BFAs possessing an odd number of carbons in the main chain with an ethyl branch at the α‑position (Culture 2), while 2‑ethylbutanoic acid (2‑EBuA) represented even‑chain α‑ethyl BFAs (Culture 1) [1]. The anaerobic consortium degraded BFAs with a tertiary carbon through β‑oxidation followed by methanogenesis, but could not degrade BFAs with a quaternary carbon. The degree of α‑ or β‑branching interfered with β‑oxidation, establishing structure‑dependent degradability differences that have direct implications for environmental risk assessment of this compound class.

Environmental Fate Anaerobic Biodegradation Branched Fatty Acid Persistence

Evidence-Backed Application Scenarios for 2-Ethylpentanoic Acid Procurement


Certified Reference Standard for Valproic Acid Impurity B (EP) in Pharmaceutical Quality Control

2‑Ethylpentanoic acid is the officially designated Valproic Acid EP Impurity B under the European Pharmacopoeia [1]. Pharmaceutical QC laboratories require this compound as a certified reference material (CRM) for HPLC/GC system suitability testing, impurity identification, and quantification in valproic acid drug substance and finished product release testing. Sigma‑Aldrich (Merck) supplies 2‑EPA as a Pharmaceutical Secondary Standard CRM manufactured under ISO/IEC 17025 and ISO 17034 . Laboratories selecting 2‑EPA for this application benefit from its established EP identity, the availability of crystalline barium salt derivatives for high‑accuracy standard preparation [2], and its proven GC performance as an internal standard in valproic acid plasma assays [2].

Negative Control or Low-Activity Comparator in Anticonvulsant Drug Discovery SAR Studies

Pharmacology laboratories investigating novel valproic acid derivatives can deploy 2‑EPA as a structurally defined, low‑activity comparator. Löscher and Nau (1985) established that shortening the α‑alkyl substituent from propyl (VPA) to ethyl (2‑EPA) markedly reduces anticonvulsant potency across three standard mouse seizure models [1]. This activity cliff makes 2‑EPA a valuable tool for calibrating SAR models and for use as a negative control in in vitro HDAC inhibition or neuronal excitability assays where VPA serves as the positive control. Procurement of 2‑EPA at >95% purity (commercially available) ensures reproducibility of these benchmark comparisons.

Enantiomer-Specific Toxicology Studies Using Single-Enantiomer 2-EPA (>90% ee)

The demonstration that (S)‑ and (R)‑2‑ethylpentanoic acid can be synthesized with 90–98% enantiomeric excess using quinazolinone chiral auxiliaries [1] opens the door to stereoselective developmental toxicology studies. Given that valproic acid teratogenicity exhibits enantiomer‑dependent potency , and that 2‑EPA is classified as in vivo‑unknown for hepatotoxicity [2], procurement of enantiopure 2‑EPA enables researchers to determine whether the reduced side‑chain length alters the stereoselectivity of toxicity, potentially identifying a safer chiral scaffold for antiepileptic drug development.

Model Substrate for Anaerobic Biodegradation of Odd-Chain α-Ethyl Branched Fatty Acids

Environmental microbiology and wastewater engineering groups studying the fate of branched carboxylic acids can use 2‑EPA as a structurally defined model compound representing odd‑chain, α‑ethyl branched fatty acids. Sin and Chua (2000) validated that 2‑EPA is degraded by anaerobic consortia via β‑oxidation followed by methanogenesis, making it suitable for enrichment culture studies, biochemical oxygen demand (BOD) assays, and anaerobic fixed‑film reactor performance evaluation [1]. Procurement of 2‑EPA for these studies allows direct comparison with 2‑ethylbutanoic acid (even‑chain analog) and 2,2‑dimethylpropanoic acid (quaternary‑carbon non‑degradable control) within a systematic biodegradability matrix.

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